molecular formula C7H3F2NO2S B2733991 3-cyano-4-fluorobenzene-1-sulfonyl fluoride CAS No. 2138135-57-4

3-cyano-4-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B2733991
CAS No.: 2138135-57-4
M. Wt: 203.16
InChI Key: ZIFVVJPZORGMMY-UHFFFAOYSA-N
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Description

3-cyano-4-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C₇H₃FNO₂S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties. This compound is often used in the synthesis of other chemicals and has significant importance in the development of pharmaceuticals and other functional materials .

Preparation Methods

The synthesis of 3-cyano-4-fluorobenzene-1-sulfonyl fluoride typically involves the reaction of 3-Cyano-4-fluorobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is favored for its efficiency and mild reaction conditions.

Chemical Reactions Analysis

3-cyano-4-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, acetonitrile, and phase transfer catalysts. The major products formed depend on the specific reaction conditions and the nucleophiles involved.

Scientific Research Applications

3-cyano-4-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-4-fluorobenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity allows it to form covalent bonds with specific amino acids in proteins, thereby inhibiting their function. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

3-cyano-4-fluorobenzene-1-sulfonyl fluoride can be compared to other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable covalent bonds with target molecules, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-cyano-4-fluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFVVJPZORGMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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